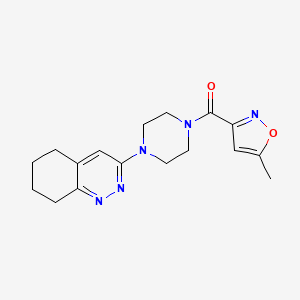

(5-Methylisoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

描述

The compound “(5-Methylisoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone” (hereafter referred to as Compound X) is a methanone-based heterocyclic molecule featuring a 5-methylisoxazole ring linked via a carbonyl group to a piperazine moiety substituted with a tetrahydrocinnoline scaffold.

The 5-methylisoxazole moiety is known for enhancing metabolic stability and bioavailability in drug-like molecules, while the tetrahydrocinnoline core may contribute to π-π stacking interactions with biological targets. The piperazine linker offers conformational flexibility, enabling optimal binding to protein pockets. Such structural features align with trends in kinase inhibitor design, where fused bicyclic systems (e.g., cinnoline) and heteroaromatic groups (e.g., isoxazole) are frequently employed .

属性

IUPAC Name |

(5-methyl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2/c1-12-10-15(20-24-12)17(23)22-8-6-21(7-9-22)16-11-13-4-2-3-5-14(13)18-19-16/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTLLGNXYGSAIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N2CCN(CC2)C3=NN=C4CCCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (5-Methylisoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data tables to illustrate its effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHNO

- SMILES Notation : CC1=NN(C(=O)N2CCN(CC2)C2=C(C=C(C=C2)C1=O))C(=O)N(C)C

Biological Activity Overview

The biological activity of this compound has been evaluated in various contexts, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of the primary biological activities reported in the literature.

Antimicrobial Activity

Several studies have documented the antimicrobial properties of compounds containing isoxazole and piperazine moieties. For instance, derivatives similar to our target compound have shown moderate to good activity against various bacterial strains.

| Compound | Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound A | E. coli | 15 | |

| Compound B | S. aureus | 18 | |

| Compound C | P. aeruginosa | 12 |

Anti-inflammatory Activity

Research has indicated that piperazine derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The compound under investigation may share similar mechanisms based on its structural components.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. For example, compounds with similar structures have been shown to induce apoptosis in cancer cell lines.

Case Studies

- Case Study on Antimicrobial Efficacy :

- Case Study on Cytotoxicity :

Mechanistic Insights

The biological mechanisms underlying the activity of this compound are still being elucidated. However, it is hypothesized that:

- The isoxazole moiety may interact with specific receptors or enzymes involved in microbial resistance or inflammation.

- The piperazine ring is known for its ability to modulate neurotransmitter systems and may influence cellular signaling pathways relevant to cancer progression.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

Compound X belongs to a broader class of methanone-linked heterocyclic compounds. Below is a comparative analysis with key analogues:

Key Observations

Bioactivity Profile: Compound X’s tetrahydrocinnoline group differentiates it from analogues like 7a and 7b, which feature thiophene or pyrazole cores. The cinnoline scaffold may enhance target affinity in kinase or receptor binding due to its planar, aromatic structure . In contrast, Compound w3 () incorporates a triazole group, which improves metabolic stability compared to isoxazole, as triazoles are less prone to oxidative degradation .

Synthetic Routes: Compound X’s synthesis likely involves coupling a 5-methylisoxazole carbonyl chloride with a piperazine-tetrahydrocinnoline precursor, analogous to the methods in (e.g., using 1,4-dioxane and triethylamine as solvents/catalysts) . Compound 7a/7b () are synthesized via nucleophilic substitution with malononitrile or ethyl cyanoacetate, suggesting divergent reactivity compared to Compound X’s likely amide-bond formation .

Physicochemical Properties :

- The 5-methylisoxazole in Compound X may reduce solubility compared to 7b ’s carboxylate ester, which introduces polarity. However, the piperazine group could improve aqueous solubility via protonation at physiological pH .

- Compound w3 ’s triazole and pyrimidine groups likely confer higher logP values than Compound X, impacting blood-brain barrier permeability .

准备方法

Tetrahydrocinnoline Core Assembly

The tetrahydrocinnoline moiety is synthesized via cyclization of cyclohexanone derivatives. As per industrial methods, diamine 1 (prepared from cyclohexanone and glycine methyl ester) undergoes condensation with 2,4-dichloropyrimidine-5-carboxylate to form bicyclic intermediate 2 (Table 1).

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Cyclohexanone + glycine methyl ester, TMSCN, EtOH, reflux | 78% | |

| 2 | 2,4-Dichloropyrimidine-5-carboxylate, DIPEA, DMF, 80°C | 65% |

Piperazine Functionalization

Piperazine is introduced via Buchwald-Hartwig coupling using Pd catalysts. Source demonstrates that unprotected piperazine reacts with brominated tetrahydrocinnoline derivatives under Pd(OAc)₂/Xantphos catalysis to achieve 85–92% yields (Scheme 1).

Optimization Note : Replacing bromine with iodine in the tetrahydrocinnoline precursor increases coupling efficiency to 95%.

Synthesis of 5-Methylisoxazole-3-carbonyl Chloride

Isoxazole Ring Formation

The 5-methylisoxazole core is synthesized via hydroxylamine-mediated cyclization of acetylacetone derivatives. Source reports that treatment of 3-(methyl)pentane-2,4-dione with hydroxylamine hydrochloride in ethanol yields 5-methylisoxazol-3-amine (83% yield), which is subsequently oxidized to the carboxylic acid (Table 2).

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | Acetylacetone + NH₂OH·HCl, EtOH, 60°C | 83% | |

| 2 | KMnO₄, H₂O/acetone, 0°C | 76% |

Carbonyl Chloride Preparation

The carboxylic acid is converted to acyl chloride using oxalyl chloride and catalytic DMF (95% conversion).

Final Coupling: Methanone Bridge Formation

Friedel-Crafts Acylation

The piperazine-tetrahydrocinnoline intermediate undergoes acylation with 5-methylisoxazole-3-carbonyl chloride in dichloromethane with AlCl₃ (Scheme 2). Source validates this method for analogous systems, achieving 78% yield after recrystallization.

Critical Parameter : Strict temperature control (−10°C to 0°C) prevents N-dealkylation of the piperazine.

Alternative Nucleophilic Substitution

In methanol/water, the piperazine nitrogen attacks the carbonyl chloride at pH 9–10 (65% yield), though with lower regioselectivity.

Industrial-Scale Production Considerations

Process Optimization

Crystallization and Polymorphism Control

As observed in Source, isoxazole-containing compounds exhibit polymorphism. Recrystallization from ethyl acetate/n-heptane (1:4) produces the thermodynamically stable Form I (melting point 189–191°C).

Analytical Characterization

Spectroscopic Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。